4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a halogenated precursor. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the development of enzyme inhibitors and fluorescent probes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane is unique due to its bicyclo[1.1.1]pentane structure, which imparts high strain and reactivity to the molecule. This makes it particularly useful in reactions requiring high reactivity and specificity .
Properties
Molecular Formula |
C18H25BO2 |
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Molecular Weight |
284.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-3-phenyl-1-bicyclo[1.1.1]pentanyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H25BO2/c1-13-17(14-9-7-6-8-10-14)11-18(13,12-17)19-20-15(2,3)16(4,5)21-19/h6-10,13H,11-12H2,1-5H3 |
InChI Key |
JORYSARBIHKNKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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